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Compound of Interest

Compound Name: Diethyl allyl phosphate

Cat. No.: B041220

For researchers, scientists, and drug development professionals, unequivocal structural
confirmation of synthesized compounds is paramount. This guide provides a comprehensive
comparison of spectroscopic techniques for the characterization of diethyl allyl phosphate,
presenting experimental data alongside alternative organophosphorus compounds to aid in
structural elucidation.

This guide details the application of Nuclear Magnetic Resonance (*H, 13C, and 3P NMR),
Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the
molecular structure of diethyl allyl phosphate. By comparing its spectral data with those of
structurally related compounds—diethyl allylphosphonate, diethyl vinylphosphonate, and diallyl
vinylphosphonate—researchers can gain a deeper understanding of the characteristic
spectroscopic features of this class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, 3P
NMR, FT-IR, and Mass Spectrometry for diethyl allyl phosphate and its structural analogs.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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. . Coupling
Chemical Shift . .
Compound Multiplicity Constant (J) Assignment
(3) ppm
Hz
Diethyl Allyl
5.98 -5.85 m -CH=
Phosphate
5.32 d 17.2 =CHz2 (trans)
5.24 d 10.5 =CHz2 (cis)
4.54 d 6.8 O-CH2-CH=
4.14 q 7.1 O-CH2-CHs
1.34 t 7.1 -CHs
Diethyl
5.87-5.73 m -CH=
Allylphosphonate
5.24-5.14 m =CH:2
412 -4.02 m 0O-CH2-CHs
J(H,H)=7.4,
2.60 dd P-CH2-CH=
J(H,P)=21.9
1.29 t 7.1 -CHs
Diethyl
Vinylphosphonat  6.35 - 5.95 m P-CH=
e
4.15-4.00 m O-CH2-CHs
1.33 t 7.1 -CHs
Diallyl
; P-CH=, O-CH2-
Vinylphosphonat  6.30 - 5.90 m
CH=
e
5.40-5.20 m =CH:2
4.60 - 4.50 m O-CH2-CH=
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Table 2: **C NMR Spectroscopic Data (CDCIz)

Compound Chemical Shift (6) ppm Assignment
Diethyl Allyl Phosphate 132.8 (d, J(C,P)=6.7 Hz) -CH=

118.9 =CH:

68.9 (d, J(C,P)=5.8 Hz) O-CH2-CH=

64.1 (d, J(C,P)=5.8 Hz) O-CH2-CHs

16.2 (d, J(C,P)=6.7 Hz) -CHs

Diethyl Allylphosphonate 127.6 (d, J(C,P)=11.2 HZ) -CH=

120.0 (d, J(C,P)=14.4 Hz) =CH:

62.0 (d, J(C,P)=6.5 Hz) O-CH2-CHs

32.3 (d, J(C,P)=138.3 Hz) P-CH2-CH=

16.4 (d, J(C,P)=6.0 Hz) -CHs

Diethyl Vinylphosphonate 131.5 (d, J(C,P)=12.5 HZ) =CH:

128.5 (d, J(C,P)=187.0 Hz) P-CH=

61.9 (d, J(C,P)=6.0 Hz) O-CH2-CHs

16.3 (d, J(C,P)=6.5 Hz) -CHs

Diallyl Vinylphosphonate 132.5 (d, J(C,P)=10.0 Hz2) O-CH2-CH=

131.0 (d, J(C,P)=12.0 Hz) =CHz (vinyl)
129.0 (d, J(C,P)=188.0 Hz) P-CH=

1185 =CH: (allyl)
66.0 (d, J(C,P)=6.0 Hz) O-CH2-CH=

Table 3: **P NMR Spectroscopic Data (CDCIs)
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Compound Chemical Shift (6) ppm
Diethyl Allyl Phosphate[1] -1.1
Diethyl Allylphosphonate[2] 27.1
Diethyl Vinylphosphonate 18.2
Diallyl Vinylphosphonate 17.9

Table 4: FT-IR Spectroscopic Data (neat)

Compound

Key Absorption Bands
(cm™)

Assignment

Diethyl Allyl Phosphate

3080, 2985, 1645, 1270, 1030

C-H (sp?), C-H (sp?3), C=C,
P=0, P-O-C

Diethyl Allylphosphonate

3080, 2980, 1640, 1240, 1025

C-H (sp?), C-H (sp?3), C=C,
P=0, P-O-C

Diethyl Vinylphosphonate[3]

3040, 2985, 1620, 1250, 1020

C-H (sp?), C-H (sp?3), C=C,
P=0, P-O-C

Diallyl Vinylphosphonate

3085, 2980, 1645, 1620, 1255,
1025

C-H (sp?), C-H (sp?), C=C
(allyl), C=C (vinyl), P=0, P-O-
C

ble 5: El ization)

Compound Molecular lon (m/z) Key Fragment lons (m/z)
Diethyl Allyl Phosphate 194 165, 137, 109, 81, 41

Diethyl Allylphosphonate 178 150, 137, 122, 109, 91, 81, 41
Diethyl Vinylphosphonate[1] 164 136, 108, 91, 81, 65

Diallyl Vinylphosphonate 188 147,121, 107, 81, 41

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

'H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Typical
parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

13C NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 100 MHz
or higher. Use proton decoupling. Typical parameters include a spectral width of 250 ppm, a
relaxation delay of 2 s, and 1024 scans.

31P NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 162 MHz
or higher. Use proton decoupling. 85% HsPOa is used as an external standard (& = 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples, place one drop of the neat liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: Record the spectrum from 4000 to 400 cm~*. Perform a background scan
of the clean salt plates prior to sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS) for volatile compounds.

lonization: Utilize Electron lonization (El) at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range of 35-500 amu.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

o Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of diethyl allyl phosphate.
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Workflow for Spectroscopic Confirmation of Diethyl Allyl Phosphate

NMR Spectroscopy

A

Sample Preparation

Synthesized Diethyl Allyl Phosphate

A

Purification (e.g., Distillation)

A

Prepare for Analysis (dissolve in CDCI3)

Y

(1H, 13C, 31P)

A4

FT-IR Spectroscopy

Y

P Mass Spectrometry (El)

Y

Chemical Shifts, Coupling Constants, Multiplicity

Functional Group Identification
(P=0, C=C, P-O-C)

Molecular lon & Fragmentation Pattern

Structure (ionfirmation

> Structure Confirmed <

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for diethyl allyl phosphate.

By following the detailed protocols and comparing the acquired spectroscopic data with the

reference values provided in this guide, researchers can confidently confirm the structure of
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synthesized diethyl allyl phosphate and distinguish it from its structural isomers and related
organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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